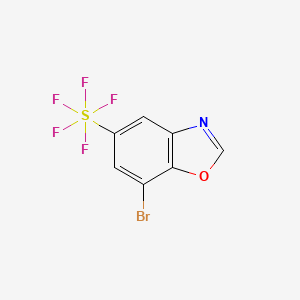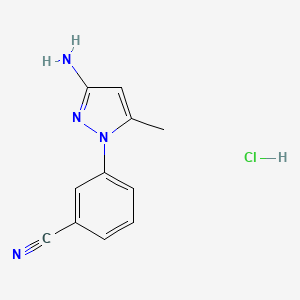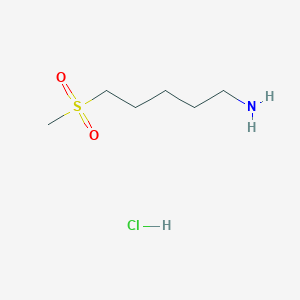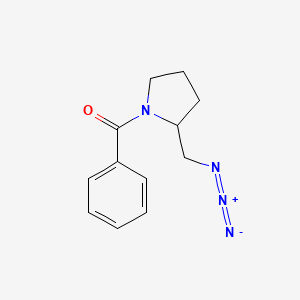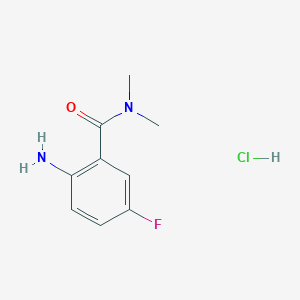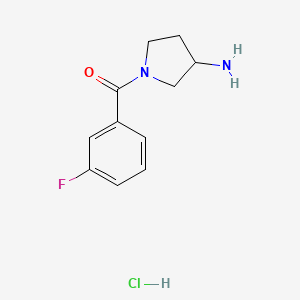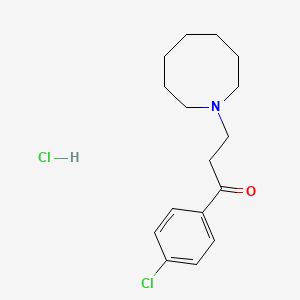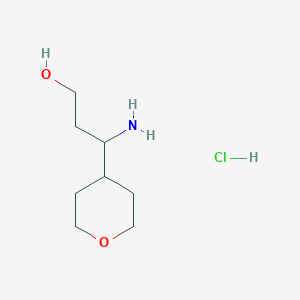
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene
Overview
Description
“1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C10H12BrFO . It has a molecular weight of 247.11 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and 2-methylpropoxy groups . The exact positions of these substituents on the benzene ring can influence the compound’s chemical properties and reactivity.Scientific Research Applications
Antimicrobial Activity
Compounds with structures related to 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, such as those carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, have been synthesized and demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their activity in most cases was found to be superior to that of reference drugs, indicating the potential for developing new antimicrobial agents based on this structural framework (Liaras et al., 2011).
Radiopharmaceutical Synthesis
The synthesis of radiolabeled compounds, including those structurally related to this compound, for potential use in medical imaging has been explored. For example, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, demonstrating the feasibility of using such compounds as bifunctional labeling agents in the development of new radiopharmaceuticals (Namolingam et al., 2001).
Organometallic Synthesis
The utility of compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene, which shares a similar substitution pattern with this compound, in organometallic chemistry has been demonstrated. These compounds serve as versatile starting materials for the synthesis of organometallic intermediates, which can then be employed in various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Copolymerization Applications
Research has also explored the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted compounds, including those similar to this compound. These compounds have been copolymerized with styrene, and the resulting copolymers were characterized to understand their composition, structure, and thermal properties, indicating potential applications in materials science (Hussain et al., 2019).
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBKWNHHSDINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
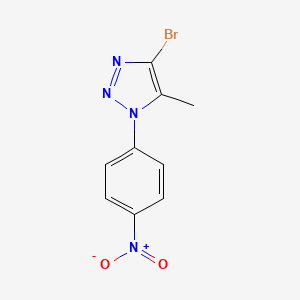
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)
![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
